molecular formula C19H15ClN2O5 B1212058 (3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione

(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione

Cat. No. B1212058
M. Wt: 386.8 g/mol
InChI Key: AVMJNCJSYBFURN-WBVHZDCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione is a member of pyrrolidines.

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is synthesized through a 1,3-dipolar cycloaddition reaction. For instance, a study by Xie et al. (2005) synthesized similar derivatives by reacting N-arylmaleimides with nitrile oxide (Xie et al., 2005).
  • Another study by Badru et al. (2012) synthesized 2,3-diphenyl-5-(naphthalen-1-yl) derivatives using a similar cycloaddition process (Badru et al., 2012).

Potential Biological Activities

  • Compounds with structural similarities have been evaluated for anti-stress activities. For instance, the study by Badru et al. (2012) found that certain isomers of a similar compound attenuated stress-induced behavioral alterations in mice, suggesting potential anti-stress properties (Badru et al., 2012).
  • A study by Gulbostanc (2008) synthesized similar compounds and found that some derivatives showed antitumor activity, indicating potential for cancer therapy (Gulbostanc, 2008).

Pharmacological Applications

  • The compound’s structural analogs have shown varying pharmacological properties. For example, in the study by Dürüst et al. (2012), similar compounds exhibited anti-protozoal and anti-cancer activities, suggesting a range of potential pharmacological applications (Dürüst et al., 2012).

Structural and Spectroscopic Analysis

  • Eryılmaz et al. (2016) performed a detailed structural and spectroscopic analysis of a similar compound, which could be relevant for understanding the properties of (3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione (Eryılmaz et al., 2016).

Antibacterial Properties

  • Studies like those by Kaur and Singh (2014) have synthesized similar compounds and evaluated them for antibacterial activities, indicating the potential of (3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione in antibacterial applications (Kaur & Singh, 2014).

properties

Molecular Formula

C19H15ClN2O5

Molecular Weight

386.8 g/mol

IUPAC Name

(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C19H15ClN2O5/c1-25-10-7-8-14(26-2)13(9-10)22-18(23)15-16(21-27-17(15)19(22)24)11-5-3-4-6-12(11)20/h3-9,15,17H,1-2H3/t15-,17+/m1/s1

InChI Key

AVMJNCJSYBFURN-WBVHZDCISA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)[C@H]3[C@@H](C2=O)ON=C3C4=CC=CC=C4Cl

SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C3C(C2=O)ON=C3C4=CC=CC=C4Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C3C(C2=O)ON=C3C4=CC=CC=C4Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione
Reactant of Route 2
Reactant of Route 2
(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione
Reactant of Route 3
Reactant of Route 3
(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione
Reactant of Route 4
Reactant of Route 4
(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione
Reactant of Route 5
Reactant of Route 5
(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione
Reactant of Route 6
Reactant of Route 6
(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione

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